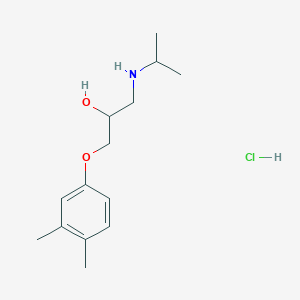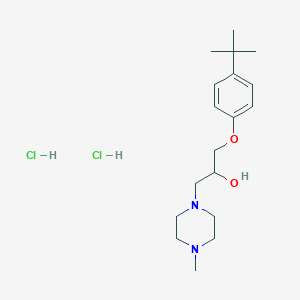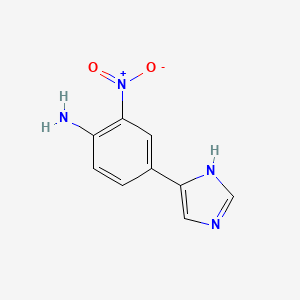
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide, also known as ACPA, is a chemical compound with potential applications in scientific research. ACPA belongs to the class of arylamide compounds and has been synthesized using various methods.
Mécanisme D'action
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide binds to CB1R and activates downstream signaling pathways, leading to the modulation of various physiological processes. CB1R is expressed in the central nervous system, as well as in peripheral tissues, and plays a crucial role in the regulation of pain, appetite, energy metabolism, and cardiovascular function. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to selectively activate CB1R without affecting other cannabinoid receptors.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been found to modulate pain, inflammation, anxiety, depression, and addiction through its interaction with CB1R. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has also been shown to regulate appetite, energy metabolism, and cardiovascular function. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been used in scientific research to investigate the role of CB1R in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide is a potent and selective agonist of CB1R, making it a valuable tool for studying the role of CB1R in various physiological and pathological processes. However, N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has limitations in terms of its solubility and stability, which can affect its use in experiments. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide also has potential off-target effects, which should be considered when interpreting experimental results.
Orientations Futures
Future research directions for N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide include investigating its potential therapeutic applications in pain, inflammation, anxiety, depression, and addiction. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide could also be used to study the role of CB1R in the regulation of appetite, energy metabolism, and cardiovascular function. Further research is needed to understand the potential off-target effects of N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide and to develop more stable and soluble analogs for scientific research.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been found to be a potent and selective agonist of the cannabinoid receptor type 1 (CB1R) and can be used in scientific research to study the role of CB1R in various physiological and pathological processes. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to modulate pain, inflammation, anxiety, depression, and addiction. N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide has also been used to investigate the role of CB1R in the regulation of appetite, energy metabolism, and cardiovascular function.
Propriétés
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)14-3-2-4-16(11-14)19-17(21)10-7-13-5-8-15(18)9-6-13/h2-11H,1H3,(H,19,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQNZKQUMQQOJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)


![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)

![4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846673.png)

![1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide](/img/structure/B3846690.png)
![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)
![5,6-dimethyl-2-[4-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3846695.png)

